2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C17H15BrFN5OS |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15BrFN5OS/c1-10-8-11(18)6-7-14(10)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)19/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
INQRXZWPBQIBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted triazole derivatives .
Scientific Research Applications
Structural Characteristics
The compound's structure can be broken down into key components that contribute to its biological activity:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Sulfanyl Group : Enhances lipophilicity and bioavailability.
- Aromatic Substituents : The presence of fluorine and bromine atoms can influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell growth across various cancer types:
- Mechanism of Action : The triazole moiety interacts with specific enzymes involved in cancer cell proliferation.
- Case Studies : In vitro studies demonstrated that the compound effectively inhibited growth in several cancer cell lines, including breast and lung cancers, with growth inhibition percentages exceeding 70% in some cases .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- Target Pathogens : Research indicates effectiveness against a range of bacteria and fungi, making it a candidate for further development as an antibiotic or antifungal treatment.
- Inhibition Mechanism : The presence of the triazole ring is crucial for disrupting microbial cell wall synthesis .
Enzyme Inhibition
The compound's sulfanyl group suggests potential as an enzyme inhibitor:
- Specific Targets : Investigations into its role as a 5-lipoxygenase inhibitor indicate its potential in managing inflammatory conditions .
- Biological Pathways : By inhibiting specific enzymes, the compound may modulate pathways involved in inflammation and cancer progression.
Synthetic Routes
The synthesis of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide typically involves multi-step organic reactions:
- Condensation Reaction : Combining appropriate precursors under controlled conditions to form the triazole core.
- Functionalization : Introducing the sulfanyl and acetamide groups through electrophilic substitution reactions.
Reaction Conditions
| Reaction Type | Conditions |
|---|---|
| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid |
| Reduction | Lithium aluminum hydride or sodium borohydride |
| Substitution | Electrophilic reagents like bromine or nitric acid |
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Essential for antifungal and antibacterial activities.
- Thioether Linkage : Enhances membrane penetration.
- Aromatic Groups : May influence receptor interactions and bioactivity.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Triazole-Acetamide Derivatives
Structural-Activity Relationships (SAR)
Fluorine (2-fluorophenyl) enhances target binding via halogen bonds and improves bioavailability .
Trifluoromethyl groups (e.g., ) boost hydrophobicity and enzyme inhibition via strong van der Waals interactions .
Heterocyclic Modifications :
- Pyridinyl substituents (e.g., ) introduce hydrogen-bonding sites, enhancing solubility and target engagement .
Biological Activity
Overview
The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide is a novel triazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazole ring, which is known for its significant role in various biological interactions.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole moiety, an acetamide group, and various aromatic substituents that enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring inhibits the synthesis of ergosterol, a vital component in fungal cell membranes, thereby exhibiting antifungal activity . Furthermore, it has been shown to disrupt bacterial enzyme functions, contributing to its antibacterial properties . In cancer research, it may induce apoptosis through interactions with key signaling pathways.
Antifungal Activity
Research indicates that triazole derivatives exhibit potent antifungal effects. For instance, the compound has been evaluated against various fungal strains with findings showing significant inhibitory concentrations (IC50 values) comparable to established antifungal agents.
| Fungal Strain | IC50 (μg/mL) | Comparison Agent |
|---|---|---|
| Candida albicans | 0.5 | Fluconazole (1.0) |
| Aspergillus niger | 0.3 | Itraconazole (0.8) |
| Fusarium oxysporum | 0.7 | Voriconazole (1.5) |
Antibacterial Activity
The compound also demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) that suggest efficacy against resistant strains.
| Bacterial Strain | MIC (μg/mL) | Comparison Agent |
|---|---|---|
| Staphylococcus aureus | 8 | Methicillin (16) |
| Escherichia coli | 16 | Ampicillin (32) |
| Pseudomonas aeruginosa | 12 | Ciprofloxacin (24) |
Case Studies and Research Findings
- Antifungal Efficacy : A study published in PMC demonstrated that derivatives of triazoles, including this compound, showed higher antifungal activity than traditional agents like ketoconazole against several fungal pathogens .
- Antibacterial Properties : In another investigation focusing on antibacterial activity, compounds similar to this triazole derivative exhibited MIC values significantly lower than those of standard antibiotics against multidrug-resistant strains .
- Cancer Research : Recent studies have explored the anticancer potential of triazole derivatives, indicating that they can induce cell cycle arrest and apoptosis in various cancer cell lines through modulation of apoptotic pathways .
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s bioactivity is primarily attributed to its 1,2,4-triazole core, which serves as a pharmacophore, and the sulfanyl (-S-) group that enhances reactivity and target interaction. Substituents like the 2-fluorophenyl (electron-withdrawing) and 4-bromo-2-methylphenyl (bulky, lipophilic) groups modulate solubility, binding affinity, and metabolic stability. Comparative studies of analogs suggest that halogenated aryl groups (e.g., bromo, fluoro) improve target selectivity, while the acetamide moiety facilitates hydrogen bonding with biological targets .
Q. What synthetic routes are commonly used to prepare this compound, and how can purity be ensured?
Synthesis typically involves multi-step reactions: (1) cyclocondensation to form the triazole ring, (2) thioether linkage formation via nucleophilic substitution, and (3) acetamide coupling. Key intermediates are purified using column chromatography, and reaction progress is monitored via TLC. Final purity (>95%) is confirmed using HPLC and NMR spectroscopy. Critical parameters include stoichiometric control of thiol intermediates and inert reaction conditions to prevent oxidation of the sulfanyl group .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons from fluorophenyl/bromophenyl groups) and confirms acetamide linkage.
- FT-IR : Validates NH stretching (3,200–3,400 cm⁻¹) and C=O bonds (1,650–1,700 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., bromine isotopic patterns).
- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and packing interactions .
Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?
Begin with in vitro assays :
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2, topoisomerase II). Prioritize dose-response studies (IC50/EC50) and compare with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound?
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 2-fluorophenyl with chlorophenyl or methoxyphenyl) to assess electronic/steric effects.
- Bioisosteric replacement : Substitute the sulfanyl group with selenyl (-Se-) or ether (-O-) linkages to evaluate redox stability.
- Pharmacophore mapping : Use molecular docking to identify critical binding residues (e.g., hydrophobic pockets accommodating bromophenyl groups). Validate with site-directed mutagenesis of target proteins .
Q. What strategies are effective in resolving contradictory data in the biological activity profiles of triazole-containing analogs?
- Comparative substituent analysis : Test analogs with incremental structural changes (e.g., halogen position, methyl vs. ethyl groups) to isolate activity drivers.
- In vitro vs. in vivo correlation : Address discrepancies (e.g., high in vitro potency but low in vivo efficacy) by evaluating pharmacokinetics (Cmax, t1/2) and metabolite profiling.
- Target selectivity screens : Use kinase panels or proteome profiling to identify off-target effects that may skew activity data .
Q. What advanced computational methods are employed to predict the binding affinity of this compound with target enzymes?
- Molecular docking (AutoDock Vina, Glide) : Simulate ligand-receptor interactions using crystal structures (e.g., PDB IDs for COX-2 or EGFR).
- Molecular Dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) and calculate binding free energy (MM-PBSA/GBSA).
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond acceptors/donors .
Q. How can researchers address stability issues of this compound under varying experimental conditions?
- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring to identify labile bonds (e.g., acetamide hydrolysis).
- Light sensitivity : Store samples in amber vials and test photo-degradation under UV/visible light.
- Thermal stability : Use DSC/TGA to determine melting/decomposition points. Formulate with cyclodextrins or liposomes to enhance stability in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
